Cas no 15060-26-1 (L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-)

L-Cysteine,N-acetyl-S-(2-hydroxyethyl)- structure
15060-26-1 structure
Product Name:L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-
Numero CAS:15060-26-1
MF:C7H13NO4S
MW:207.24742102623
CID:165699
PubChem ID:108009
Update Time:2025-04-19

L-Cysteine,N-acetyl-S-(2-hydroxyethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-
    • N-ACETYL-S-2-HYDROXYETHYL-L-CYSTEINE
    • NAYOYSKSFGMFOB-LURJTMIESA-N
    • S-(2-HYDROXYETHYL)MERCAPTURIC ACID
    • N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE
    • S-(2-Hydroxyethyl)-N-acetyl-L-cysteine
    • R-(2-Hydroxyethyl)mercapturic Acid, HEMA
    • S-(2-Hydroxyethyl)mercapturic Acid, HEMA
    • (R)-2-Acetamido-3-((2-hydroxyethyl)thio)propanoic acid
    • ALANINE, N-ACETYL-3-((2-HYDROXYETHYL)THIO)-, L-
    • DTXSID00914077
    • n -acetyl-S-(2-hydroxyethyl)-l-cysteine
    • (2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid
    • 2-Hydroxyethylmercapturic acid
    • S-(2-HYDROXYETHYL)-N-ACETYLCYSTEINE
    • S-(beta-Hydroxyethyl)mercapturic acid
    • UNII-5125C7A0EK
    • CHEBI:34960
    • Alanine, N-acetyl-3-((2-hydroxyethyl)thio)-
    • SCHEMBL15794762
    • Cysteine, N-acetyl-S-(2-hydroxyethyl)-
    • Q27116339
    • 5125C7A0EK
    • L-Cysteine, N-acetyl-S-(2-hydroxyethyl)-
    • S-(.BETA.-HYDROXYETHYL)MERCAPTURIC ACID
    • 15060-26-1
    • N-Acetyl-S-(2-hydroxyethyl)cysteine
    • N-Acetyl-S- (2-hydroxyethyl)-L-cysteine
    • 19179-72-7
    • Inchi: 1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1
    • Chiave InChI: NAYOYSKSFGMFOB-LURJTMIESA-N
    • Sorrisi: S(CCO)C[C@@H](C(=O)O)NC(C)=O

Proprietà calcolate

  • Massa esatta: 206.04876
  • Massa monoisotopica: 207.056529
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 6
  • Complessità: 185
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 112
  • XLogP3: -0.9

Proprietà sperimentali

  • Densità: 1.324
  • Punto di ebollizione: 528°Cat760mmHg
  • Punto di infiammabilità: 273.1°C
  • PSA: 89.46
  • LogP: -0.30790

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